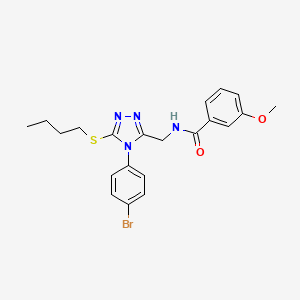
N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H23BrN4O2S and its molecular weight is 475.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-(4-bromophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization at the aromatic positions. The compound can be synthesized through a reaction involving 4-bromobenzaldehyde, butylthiol, and methoxybenzamide under controlled conditions to yield the desired product.
Anticancer Activity
The antiproliferative effects of triazole derivatives have been documented extensively. A comparative study highlighted that certain triazole compounds demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from low micromolar concentrations (2.2–4.4 µM), indicating potent activity against tumor cells .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT 116 | 3.7 |
| This compound | TBD | TBD |
The specific activity of this compound against cancer cell lines remains to be fully characterized; however, its design suggests potential for selective activity against certain types of cancer.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Viral Replication : Similar to other benzamide derivatives, it may act by increasing the levels of A3G within host cells.
- Induction of Apoptosis : Triazole derivatives often trigger apoptosis in cancer cells through various pathways including caspase activation.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting proliferation.
Case Studies
While direct case studies on this compound are sparse, related compounds have shown promise in clinical settings:
- Study on Anti-HBV Activity : A derivative with a similar structure was found to inhibit HBV replication effectively in both in vitro and in vivo models .
- Anticancer Trials : Triazole-based compounds have been evaluated in clinical trials for their efficacy against breast and liver cancers, demonstrating significant tumor reduction rates.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O2S/c1-3-4-12-29-21-25-24-19(26(21)17-10-8-16(22)9-11-17)14-23-20(27)15-6-5-7-18(13-15)28-2/h5-11,13H,3-4,12,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFCHYUBTHPQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














